![molecular formula C16H20ClN5O4 B123966 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide CAS No. 142344-38-5](/img/structure/B123966.png)
5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential in various applications.
Mécanisme D'action
The mechanism of action of 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. This compound also inhibits the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Additionally, it has been found to bind to the adenosine receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound has also been found to have antimicrobial activity against various pathogens, including tuberculosis and malaria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide in lab experiments include its potential in various scientific research applications, its ability to inhibit the growth of cancer cells and infectious pathogens, and its ability to reduce inflammation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the research on 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide. One direction is to further explore its potential in cancer research, including its ability to inhibit the growth of various types of cancer cells and its potential as a combination therapy with other cancer drugs. Another direction is to explore its potential in the treatment of infectious diseases, including its activity against drug-resistant pathogens. Additionally, further research is needed to determine its optimal dosage and administration for various applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various applications.
Méthodes De Synthèse
The synthesis of 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide has been achieved using various methods. One of the most commonly used methods is the condensation of 4-chlorobenzylamine and imidazole-4-carboxylic acid, followed by the coupling of the resulting compound with 2,3,5-tri-O-acetyl-D-ribose, and then deacetylation to obtain the final product.
Applications De Recherche Scientifique
5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide has been extensively studied for its potential in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also shown potential in the treatment of infectious diseases, such as tuberculosis and malaria.
Propriétés
Numéro CAS |
142344-38-5 |
|---|---|
Formule moléculaire |
C16H20ClN5O4 |
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C16H20ClN5O4/c17-9-3-1-8(2-4-9)6-20-15(25)11-14(19)22(7-21-11)16-13(24)12(23)10(5-18)26-16/h1-4,7,10,12-13,16,23-24H,5-6,18-19H2,(H,20,25)/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
FEIAOOLXGPSVDK-XNIJJKJLSA-N |
SMILES isomérique |
C1=CC(=CC=C1CNC(=O)C2=C(N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N)Cl |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N(C=N2)C3C(C(C(O3)CN)O)O)N)Cl |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)C2=C(N(C=N2)C3C(C(C(O3)CN)O)O)N)Cl |
Synonymes |
5-amino-5-deoxy-beta-D-ribofuranosylimidazole 4N-((4-chlorophenyl)methyl)carboxamide GP 1-468 GP 1-468 hydrochloride GP-1-468 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



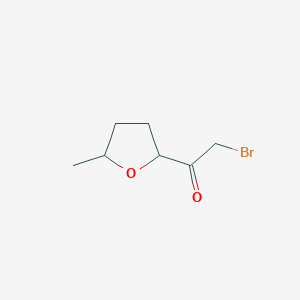

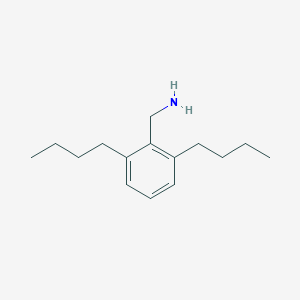
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)

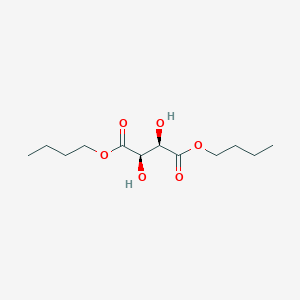
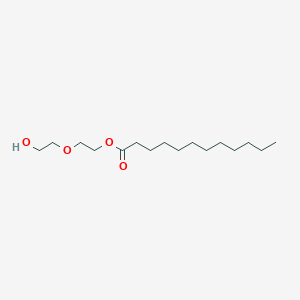
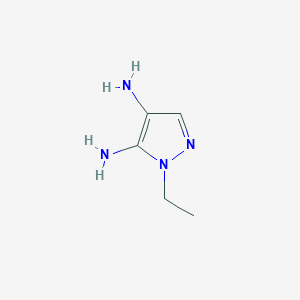
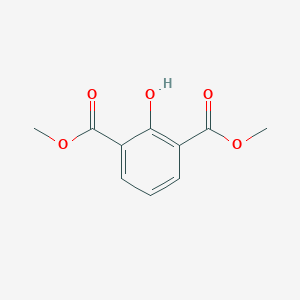
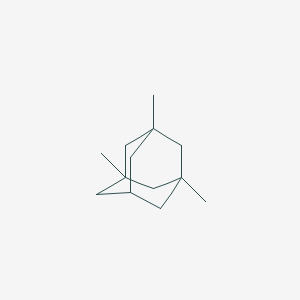
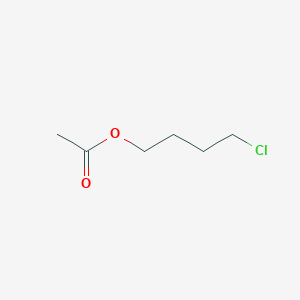
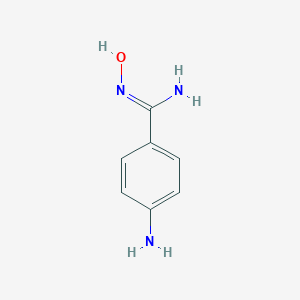
![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)
